molecular formula C7H8N4O2 B1442488 ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate CAS No. 202003-10-9

ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B1442488
CAS No.: 202003-10-9
M. Wt: 180.16 g/mol
InChI Key: LUOFZRBNQXEGJH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The cyano group attached to the triazole ring and the ethyl ester group attached to the acetate moiety contribute to its unique chemical properties

Mechanism of Action

Target of Action

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate, also known as ETAC, is a member of the 1,2,3-triazole family. This class of compounds is known for their unique reactivity and biological activity , which can be helpful in developing new useful derivatives .

Biochemical Pathways

. These activities suggest that ETAC may affect multiple biochemical pathways.

Result of Action

. This suggests that ETAC may have similar cytotoxic effects.

Biochemical Analysis

Cellular Effects

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7, Hela, and A549 . These effects are essential for understanding its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking studies have shown that the triazole moiety of this compound interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction is crucial for its biological activity and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that certain derivatives of this compound exhibit cytotoxic effects at specific concentrations . These findings are essential for determining the appropriate dosage for therapeutic applications and understanding the compound’s toxic or adverse effects at high doses.

Preparation Methods

The synthesis of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of a copper catalyst to facilitate the formation of the triazole ring. The cyano group can be introduced through the use of a nitrile-containing starting material or by subsequent functionalization of the triazole ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and environmentally benign solvents .

Chemical Reactions Analysis

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can be compared with other similar compounds, such as:

    1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have similar bioactivity but may exhibit different reactivity and stability.

    Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity. They differ in structure but share some pharmacological properties with triazoles.

    Pyrazoles: These compounds have a five-membered ring with two nitrogen atoms.

Properties

IUPAC Name

ethyl 2-(4-cyanotriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOFZRBNQXEGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202003-10-9
Record name ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.1 g (31.9 mmol) azidoacetic acid ethyl ester and 2.8 g (31.9 mmol) 2-chloroacrylonitrile are stirred in 32 ml water at a bath temperature of 80° C. for 16 h. After cooling to RT, the solution is rendered acid with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated in vacuo. 50 ml ethanol and 10 drops of conc. sulfuric acid are added to the residue and the mixture is stirred under reflux for 16 h. For working up, the reaction mixture is concentrated in vacuo, ethyl acetate is added to the residue, the suspension is washed with half-concentrated sodium bicarbonate solution and the organic phase is dried over sodium sulfate. The solvent is removed completely on a rotary evaporator and the solid is dried in vacuo.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.1 g (31.9 mmol) of ethyl azidoacetate and 2.8 g (31.9 mmol) of 2-chloroacrylonitrile are stirred in 32 ml of water at a bath temperature of 80° C. for 16 h. After cooling to RT, the solution is acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated under reduced pressure. 50 ml of ethanol and 10 drops of concentrated sulphuric acid are added to the residue, and the mixture is stirred under reflux for 16 h. For work-up, the reaction mixture is concentrated under reduced pressure, ethyl acetate is added to the residue, the suspension is washed with semiconcentrated sodium bicarbonate solution and the organic phase is dried over sodium sulphate. The solvent is removed completely on a rotary evaporator and the solid is dried under reduced pressure. Yield: 1.5 g (25% of theory)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 2-azidoacetate (1.29 g) and 2-chloroacrylonitrile (1.75 g) in water (10 ml) is stirred at about 80° C. for 16 hours. After cooling, the product is extracted with dichloromethane and the concentrated extract is purified by means of column chromatography on silica gel 60 (6 g; eluent toluenelethyl acetate=4:1). The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane) is obtained after concentrating the eluate and drying.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of ethyl 2-azidoacetate (1.29 g) and 2-chloroacrylonitrile (1.75 g) in water (10 ml) is stirred at about 80° C. for 16 hours. After cooling, the product is extracted with dichloromethane and the concentrated extract is purified by means of column chromatography on silica gel 60 (6 g; eluent: toluene/ethyl acetate=4:1). The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane) is obtained after concentrating the eluate and drying.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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